Triphenyl(propyl)phosphonium iodide

Descripción general

Descripción

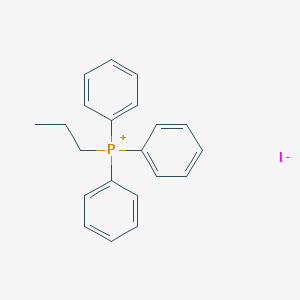

Triphenyl(propyl)phosphonium iodide is an organophosphorus compound characterized by the presence of a phosphonium ion bonded to three phenyl groups and one propyl group, with iodide as the counterion. This compound is known for its applications in organic synthesis, particularly in the formation of ylides used in the Wittig reaction.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of triphenyl(propyl)phosphonium iodide typically involves the reaction of triphenylphosphine with 1-iodopropane. The reaction is carried out in an appropriate solvent such as toluene or xylene, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

Ph3P+CH3CH2CH2I→Ph3P+CH2CH2CH3I−

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave irradiation to accelerate the reaction. This method has been shown to produce high yields and purity of the desired product in a short amount of time .

Análisis De Reacciones Químicas

Types of Reactions: Triphenyl(propyl)phosphonium iodide primarily undergoes substitution reactions. One of the most notable reactions is the formation of ylides, which are intermediates in the Wittig reaction. The compound can also participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Wittig Reaction: Involves the reaction of the phosphonium ylide with aldehydes or ketones to form alkenes.

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate the substitution of the iodide ion.

Major Products:

Wittig Reaction: The major product is an alkene, along with triphenylphosphine oxide as a byproduct.

Nucleophilic Substitution: The major products depend on the nucleophile used but typically include substituted phosphonium salts.

Aplicaciones Científicas De Investigación

Triphenyl(propyl)phosphonium iodide has diverse applications in scientific research:

Organic Synthesis: Used as a precursor for the synthesis of ylides in the Wittig reaction, which is crucial for the formation of alkenes.

Medicinal Chemistry: Investigated for its potential antimicrobial and anticancer properties.

Material Science: Utilized in the preparation of polymer-supported phosphonium salts, which have applications in catalysis and material synthesis.

Mecanismo De Acción

The primary mechanism of action for triphenyl(propyl)phosphonium iodide involves the formation of ylides. The phosphonium ion stabilizes the carbanion formed during the reaction, allowing it to act as a nucleophile. This nucleophilic ylide can then react with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism .

Comparación Con Compuestos Similares

- Triphenylmethylphosphonium iodide

- Triphenylethylphosphonium iodide

- Triphenylbutylphosphonium iodide

Comparison: Triphenyl(propyl)phosphonium iodide is unique due to its specific propyl group, which influences its reactivity and the steric effects in reactions. Compared to triphenylmethylphosphonium iodide, the propyl derivative has a longer alkyl chain, which can affect the solubility and reaction kinetics. The ethyl and butyl derivatives have different chain lengths, which also impact their chemical behavior and applications.

Actividad Biológica

Triphenyl(propyl)phosphonium iodide (TPP-I) is an organophosphorus compound recognized for its unique biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the synthesis, biological mechanisms, and research findings related to TPP-I, supported by data tables and case studies.

1. Chemical Structure and Synthesis

This compound consists of a phosphonium ion attached to three phenyl groups and one propyl group, with iodide serving as the counterion. This compound is primarily synthesized through the reaction of triphenylphosphine with propyl iodide.

Synthesis Overview

- Reactants : Triphenylphosphine, Propyl iodide

- Reaction Type : Nucleophilic substitution

- Yield : Typically high, >90% under optimal conditions

TPP-I acts primarily as a delocalized lipophilic cation that accumulates in mitochondria due to its positive charge and hydrophobic nature. This accumulation leads to several cellular effects:

- Mitochondrial Targeting : TPP-I disrupts mitochondrial membrane potential, which is critical for ATP synthesis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

- Inhibition of Mitochondrial Respiration : TPP-I has been shown to inhibit various respiratory chain complexes, affecting cellular energy metabolism.

3. Anticancer Activity

Recent studies have demonstrated the anticancer potential of TPP-I when conjugated with various pharmacophores. The following table summarizes key findings from research on its antiproliferative activity against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TPP-I + Polyalkoxybenzene | HCT-116 (Colon Cancer) | <10 | Inhibits DNA synthesis and mitochondrial function |

| TPP-I + Dodecyl Chain | MCF-7 (Breast Cancer) | 0.25 | Disrupts mitochondrial bioenergetics |

| TPP-I Alone | A549 (Lung Cancer) | 20 | Induces oxidative stress |

The presence of hydrophobic chains significantly enhances the cytotoxicity of TPP-I derivatives against cancer cells while sparing non-malignant cells, highlighting the importance of structural modifications for improved selectivity and potency .

4. Antimicrobial Activity

TPP-I has also been investigated for its antibacterial properties, particularly against multidrug-resistant (MDR) bacteria. The following table summarizes findings from studies evaluating its efficacy.

| TPP Derivative | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| CFX-Amide-TPP | MRSA 5016 | 1.39 | Excellent inhibition |

| CFX-Ester-TPP | MRSA 3416 | 89.02 | Moderate inhibition |

| Non-Derivatized CFX | MRSA | 128 | Poor activity |

The TPP-conjugated derivatives showed significantly improved antibacterial activity compared to their non-derivatized counterparts, effectively disrupting bacterial membranes and inhibiting efflux pumps .

5. Case Studies

A notable study explored the use of TPP-I in combination with known antibiotics against MDR strains of Staphylococcus aureus. The results indicated that TPP conjugation enhanced the antibiotics' efficacy by improving membrane permeability and targeting mechanisms specific to bacterial cells . Another investigation demonstrated that TPP derivatives exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells, a crucial factor in cancer therapeutics .

Propiedades

IUPAC Name |

triphenyl(propyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22P.HI/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNQDJZRGAOBPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450681 | |

| Record name | triphenyl(propyl)phosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14350-50-6 | |

| Record name | Phosphonium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | triphenyl(propyl)phosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper describes the synthesis of a complex bismuth compound. What is the role of Triphenyl(propyl)phosphonium iodide in this synthesis?

A1: this compound acts as a cation source in the synthesis of the complex bismuth compound, [Ph3PrP]4+[Bi4I16]4− []. Essentially, it provides the [Ph3PrP]+ cation which then associates with the [Bi4I16]4− anion formed from bismuth iodide. This type of reaction highlights the compound's potential use in synthesizing complex metal-halide frameworks, which can have applications in areas like materials science.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.